CID 131874890
Description
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is a bifunctional crosslinker widely used in biochemical and molecular biology research. This compound is particularly valued for its ability to form stable amide bonds with primary amines and its cleavable disulfide linkage, which can be reduced to release the linked molecules.
Properties
CAS No. |
169751-10-4 |
|---|---|
Molecular Formula |
C18H23N3NaO8S3 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
sodium 2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28); |
InChI Key |
ZZTOPDHBQAKRAG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Synonyms |
2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt; Sulfo-LC-SPDP; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt typically involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is first activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.
Coupling with 3-(2-Pyridyldithio)propionic Acid: The NHS ester is then reacted with 3-(2-pyridyldithio)propionic acid to form the intermediate product.
Sulfonation: The intermediate is sulfonated to increase its solubility in aqueous solutions, resulting in the final product, Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the linked molecules.
Common Reagents and Conditions
NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9, using primary amines as nucleophiles.
Disulfide Reduction: Conducted in the presence of reducing agents such as DTT or TCEP, often in phosphate-buffered saline (PBS) at pH 7.4.
Major Products Formed
Amide Bonds: Formed between the NHS ester and primary amines.
Free Thiols: Generated upon reduction of the disulfide bond.
Scientific Research Applications
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is extensively used in various fields:
Chemistry: Utilized in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in protein crosslinking, labeling, and modification studies.
Medicine: Used in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.
Industry: Applied in the production of biosensors and diagnostic assays.
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with primary amines on proteins or other molecules. The disulfide linkage allows for reversible conjugation, enabling the release of linked molecules under reducing conditions. This dual functionality makes it a versatile tool for various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Sulfo-SMCC: Another bifunctional crosslinker with a similar NHS ester and a maleimide group instead of a disulfide linkage.
Sulfo-LC-SPDP: Contains a longer spacer arm but similar functional groups.
Uniqueness
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is unique due to its cleavable disulfide bond, which allows for reversible conjugation. This feature is particularly useful in applications where temporary linkage is desired, such as in the study of protein-protein interactions and in the development of controlled release systems.
This compound’s versatility and unique properties make it an invaluable tool in scientific research and industrial applications.
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